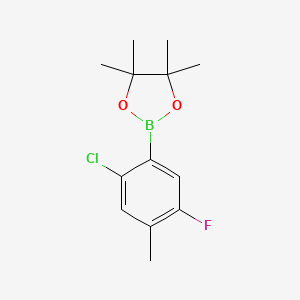

2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used in cross-coupling reactions, particularly in Suzuki-Miyaura couplings, due to its stability and reactivity. The compound features a dioxaborolane (pinacol boronate) backbone with a substituted phenyl ring containing chloro, fluoro, and methyl groups at the 2-, 5-, and 4-positions, respectively. This substitution pattern enhances steric and electronic effects, influencing its reactivity in bond-forming reactions . It is typically synthesized via palladium-catalyzed borylation or direct functionalization of pre-formed boronic acids, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

2-(2-chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-6-10(15)9(7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXLCKZJGLIGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-5-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron atom reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction Reactions: The compound can be reduced to form borohydrides or other reduced boron species.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Boronic Acids: Products of oxidation reactions.

Borohydrides: Products of reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The chloro and fluoro substituents in the target compound enhance electrophilicity, facilitating oxidative addition in cross-couplings compared to electron-donating groups (e.g., methoxy) .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl , cyclohexyl ) reduce reaction rates but improve selectivity in crowded environments.

- Solubility : Methoxy and sulfonyl groups (e.g., in 2-(4-fluoro-3-methanesulfonylphenyl)-dioxaborolane ) increase polarity, enhancing aqueous compatibility.

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides under Pd catalysis, similar to 2-(6-cyclopropoxynaphthalen-2-yl)-dioxaborolane (used in prostate cancer drug synthesis ). However, electron-deficient partners (e.g., nitro-substituted aryl halides) show slower kinetics compared to methoxy-substituted analogs .

- C-H Borylation : Unlike 2-(thiophen-3-yl)-dioxaborolane (used in C-H activation ), the target compound’s chloro and fluoro substituents hinder direct C-H borylation due to reduced aromatic ring electron density .

Thermodynamic and Kinetic Stability

- Thermal Stability : Predicted boiling points for analogs range from 363°C (trifluoromethyl-substituted ) to ~300°C (methyl-substituted derivatives), with the target compound likely intermediate.

- Hydrolytic Stability : The dioxaborolane core is generally stable, but electron-withdrawing groups (e.g., CF₃ ) accelerate hydrolysis compared to alkyl-substituted derivatives .

Biologische Aktivität

The compound 2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , often referred to as a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The chemical structure of this compound features a dioxaborolane ring which is known for its stability and reactivity in various biological contexts. The presence of the chloro and fluoro substituents on the aromatic ring enhances its lipophilicity and potentially its bioactivity.

Synthesis

The synthesis of 2-(2-Chloro-5-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

- Formation of the Dioxaborolane Ring : The ring is synthesized through a reaction between boronic acids and diols.

- Substitution Reactions : The introduction of the chloro and fluoro groups can be achieved via halogenation methods.

Antimicrobial Activity

Recent studies have indicated that boron-containing compounds can exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Research has shown that derivatives of boron compounds can inhibit various strains of bacteria by targeting their cell wall synthesis. This activity is particularly relevant in the context of increasing antibiotic resistance .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-5-fluoro-4-methylphenyl Dioxaborolane | Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Anticancer Properties

The potential anticancer activity of this compound has also been investigated:

- Mechanism of Action : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

Study 1: Antimicrobial Efficacy

A study published in MDPI examined various boron compounds for their effectiveness against resistant bacterial strains. The findings indicated that certain derivatives exhibited potent activity against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting the relevance of structural modifications for enhancing efficacy .

Study 2: Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.